molecular formula C13H17NO B14517765 N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide CAS No. 62695-84-5

N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide

Cat. No.: B14517765
CAS No.: 62695-84-5
M. Wt: 203.28 g/mol
InChI Key: OOENPOWCIWPTQZ-UHFFFAOYSA-N
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Description

N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide is a complex organic compound with a unique structure that combines a cycloheptadiene ring with a carboxamide group and a 2-methylbut-3-yn-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclohepta-1,3-diene ring through a series of cyclization reactions. The 2-methylbut-3-yn-2-yl group can be introduced via an alkylation reaction using appropriate alkylating agents. The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylbut-3-yn-2-yl)benzene: A compound with a similar 2-methylbut-3-yn-2-yl group but with a benzene ring instead of a cycloheptadiene ring.

    2-Methylbut-3-yn-2-yl acetate: A compound with a similar 2-methylbut-3-yn-2-yl group but with an acetate functional group.

Uniqueness

N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide is unique due to its combination of a cycloheptadiene ring and a carboxamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

62695-84-5

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(2-methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide

InChI

InChI=1S/C13H17NO/c1-4-13(2,3)14-12(15)11-9-7-5-6-8-10-11/h1,5,7,9H,6,8,10H2,2-3H3,(H,14,15)

InChI Key

OOENPOWCIWPTQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC=CCCC1

Origin of Product

United States

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